REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[N:3]1.[Li][CH2:8][CH2:9][CH2:10]C.[B:12]([O-:18])([O-])[O:13][CH:14]([CH3:16])[CH3:15]>C1COCC1>[CH3:1][N:2]1[C:6]([B:12]2[O:13][C:14]([CH3:15])([CH3:16])[C:9]([CH3:10])([CH3:8])[O:18]2)=[CH:5][CH:4]=[N:3]1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN1N=CC=C1
|
Name
|
|
Quantity
|
381 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
18.4 mL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)([O-])[O-]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to −78° C
|
Type
|
WAIT
|
Details
|
After 1.00 h at −78° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched with 12.0 mL of 2N HCl
|
Type
|
CONCENTRATION
|
Details
|
The resulting solution was concentrated in vacuo and azotroped with toluene
|
Type
|
DISSOLUTION
|
Details
|
The resulting crude material was dissolved in 11 mL THF
|
Type
|
ADDITION
|
Details
|
6.57 g (55.6 mmol) pincol and 1.00 g of molecular sieves were added
|
Type
|
WAIT
|
Details
|
After 24.0 hr at room temperature
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in 100 mL hexanes
|
Type
|
WASH
|
Details
|
washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over NaSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC=C1B1OC(C(O1)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.9 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 46.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |